

# "2-(2-Chloroethyl)-1,3-dioxolane" physical properties boiling point density

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(2-Chloroethyl)-1,3-dioxolane
CAS No.:	4362-36-1
Cat. No.:	B1596187

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An In-depth Technical Guide to the Physical Properties of **2-(2-Chloroethyl)-1,3-dioxolane**

## Introduction

**2-(2-Chloroethyl)-1,3-dioxolane** (CAS No: 4362-36-1) is a heterocyclic compound of significant interest in synthetic organic chemistry.[1][2][3] As a stable cyclic acetal, it serves as a valuable chemical intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[4] Its structure, which incorporates both a chloroethyl group and a protected aldehyde functionality (the dioxolane ring), offers dual reactivity that can be exploited in multi-step synthetic pathways.

This guide provides a comprehensive overview of the core physical properties of **2-(2-Chloroethyl)-1,3-dioxolane**, with a specific focus on its boiling point and density. It is intended for researchers, chemists, and drug development professionals who require accurate physical data and an understanding of the experimental context for handling and utilizing this compound effectively.

## Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental and industrial settings. These properties dictate storage conditions, reaction parameters, and purification methods.

## Data Summary

The key physicochemical properties of **2-(2-Chloroethyl)-1,3-dioxolane** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	4362-36-1	[1][2][3][5]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>2</sub>	[1][5]
Molecular Weight	136.58 g/mol	[1][5]
Density	1.14 g/cm <sup>3</sup>	[1][2]
Boiling Point	179.6 °C at 760 mmHg (1 atm)	[2]
70-72 °C at 18 Torr	[1]	
Flash Point	71.5 °C	[1]
Refractive Index	1.434	[1]
Synonyms	3-Chloropropionaldehyde cyclic ethylene acetal, 2-(2- Chloroethyl)dioxolane	[1]

## Density Analysis

The density of **2-(2-Chloroethyl)-1,3-dioxolane** is consistently reported as 1.14 g/cm<sup>3</sup> at standard temperature.[1][2] This value, being greater than that of water (approx. 1.0 g/cm<sup>3</sup>), indicates that if mixed with water, **2-(2-Chloroethyl)-1,3-dioxolane** will form the lower layer in a biphasic system, assuming immiscibility. This is a crucial consideration for aqueous workup procedures following a chemical reaction, as it dictates which layer contains the product during solvent extraction.

## Boiling Point and Pressure Dependence

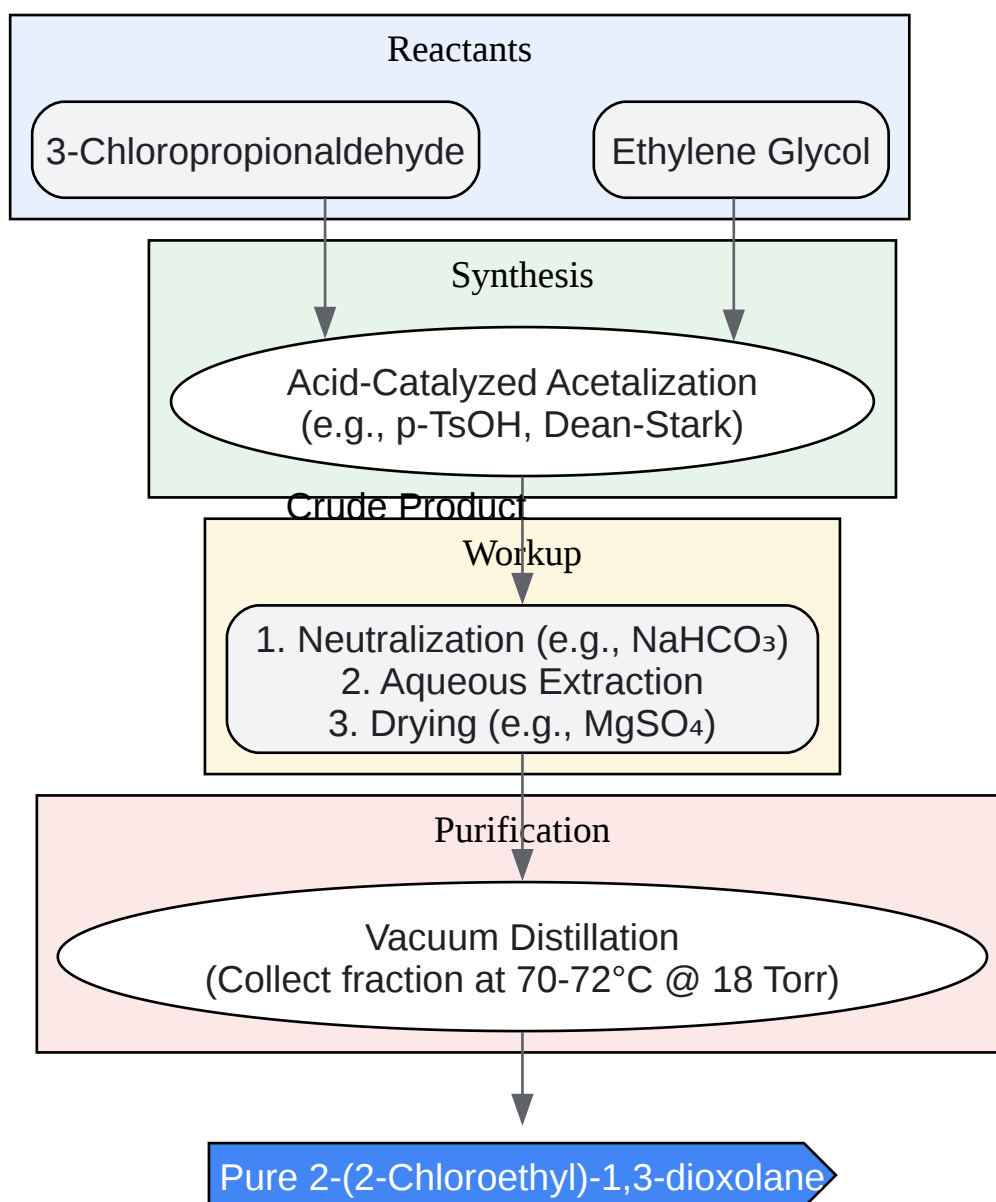
A critical aspect of a liquid's physical properties is its boiling point, which is highly dependent on the ambient pressure. For **2-(2-Chloroethyl)-1,3-dioxolane**, two key data points are available:

- 179.6 °C at 760 mmHg: This is the normal boiling point, measured at standard atmospheric pressure.[2]
- 70-72 °C at 18 Torr (mmHg): This boiling point is measured under a significant vacuum.[1]

This substantial difference underscores the compound's suitability for purification via vacuum distillation. High-boiling liquids, particularly those that may be thermally sensitive, are often distilled at reduced pressure. Lowering the pressure above the liquid decreases the boiling point, allowing for vaporization at a lower temperature. This technique prevents potential decomposition or side reactions that could occur at the higher temperatures required for atmospheric distillation. The ability to distill this compound at a manageable temperature of ~71 °C makes its purification highly practical in a standard laboratory setting.

## Part 2: Synthesis and Purification Workflow

Dioxolanes are typically synthesized through the acetalization of an aldehyde or ketone with ethylene glycol, often under acidic conditions.[6] For **2-(2-Chloroethyl)-1,3-dioxolane**, the logical precursors are 3-chloropropionaldehyde and ethylene glycol. The reaction involves the acid-catalyzed nucleophilic addition of the glycol to the aldehyde, followed by cyclization and dehydration to form the stable five-membered dioxolane ring. The subsequent purification is critically performed under reduced pressure to isolate the pure product without thermal degradation.



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Caption: Synthesis and purification workflow for **2-(2-Chloroethyl)-1,3-dioxolane**.

## Part 3: Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods must be employed. The following protocols outline the determination of boiling point under reduced pressure and density.

## Protocol 1: Determination of Boiling Point (Reduced Pressure)

This protocol describes a method for determining the boiling point of a liquid at a specific sub-atmospheric pressure, a technique essential for compounds like **2-(2-Chloroethyl)-1,3-dioxolane**.

Objective: To accurately measure the boiling point of a liquid sample under a stable vacuum.

Materials:

- Round-bottom flask
- Short-path distillation head with thermometer adapter
- Thermometer (-10 to 200 °C range)
- Condenser
- Receiving flask
- Heating mantle with stirrer
- Vacuum pump and tubing
- Manometer or vacuum gauge
- Boiling chips or magnetic stir bar

Procedure:

- **Apparatus Setup:** Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the sample and boiling chips in the round-bottom flask.
- **System Sealing:** Connect the apparatus to the vacuum pump via a trap. Connect the manometer between the trap and the apparatus to monitor the system pressure.

- **Pressure Reduction:** Turn on the vacuum pump and allow the system to evacuate. Adjust the vacuum until the pressure stabilizes at the target value (e.g., 18 Torr). A stable pressure reading on the manometer is crucial for an accurate measurement.
- **Heating:** Begin gently heating the sample using the heating mantle while stirring.
- **Observation:** Observe the sample for the onset of boiling. The boiling point is recorded when a steady stream of condensate is observed on the thermometer bulb and dripping into the condenser, and the temperature reading on the thermometer remains constant.
- **Data Recording:** Record the stable temperature and the precise pressure from the manometer. This pair of data points constitutes the boiling point at that reduced pressure.
- **System Shutdown:** Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air to the apparatus to release the vacuum.

**Causality and Trustworthiness:** This protocol is self-validating because the boiling point is only recorded under a demonstrably stable pressure. Fluctuations in pressure would lead to an unstable temperature reading, invalidating the measurement. The use of a manometer provides an authoritative and quantitative measure of the experimental conditions.

## Protocol 2: Determination of Density using a Pycnometer

**Objective:** To determine the density of a liquid sample with high precision.

**Materials:**

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Thermometer
- Liquid sample

- Deionized water (for calibration)

Procedure:

- Calibration:
  - Thoroughly clean and dry the pycnometer.
  - Weigh the empty, dry pycnometer on the analytical balance ( $m_1$ ).
  - Fill the pycnometer with deionized water, ensuring the capillary in the stopper is also full and no air bubbles are present.
  - Place the filled pycnometer in a water bath to equilibrate to a known temperature (e.g., 20 °C).
  - Remove and carefully dry the exterior, then weigh the pycnometer filled with water ( $m_2$ ).
- Sample Measurement:
  - Empty and dry the pycnometer again.
  - Fill it with the sample liquid (**2-(2-Chloroethyl)-1,3-dioxolane**).
  - Equilibrate to the same temperature as the water calibration.
  - Dry the exterior and weigh the pycnometer filled with the sample ( $m_3$ ).
- Calculation:
  - The density of water ( $\rho_{\text{water}}$ ) at the calibration temperature is known from standard tables.
  - The volume of the pycnometer ( $V$ ) is calculated:  $V = (m_2 - m_1) / \rho_{\text{water}}$ .
  - The density of the sample ( $\rho_{\text{sample}}$ ) is then calculated:  $\rho_{\text{sample}} = (m_3 - m_1) / V$ .

Trustworthiness: The precision of this method relies on the accuracy of the analytical balance and the use of a known density standard (water). By calibrating the precise volume of the

pycnometer immediately before the sample measurement at the same temperature, systematic errors are minimized.

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- To cite this document: BenchChem. ["2-(2-Chloroethyl)-1,3-dioxolane" physical properties boiling point density]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596187/docs#2-2-chloroethyl-1-3-dioxolane-physical-properties-boiling-point-density\]](https://www.benchchem.com/product/b1596187/docs#2-2-chloroethyl-1-3-dioxolane-physical-properties-boiling-point-density)

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